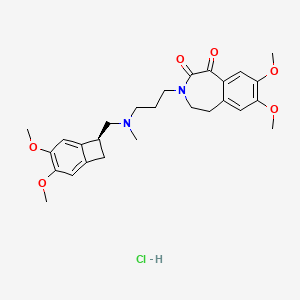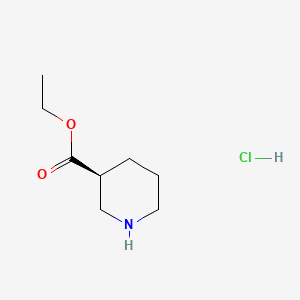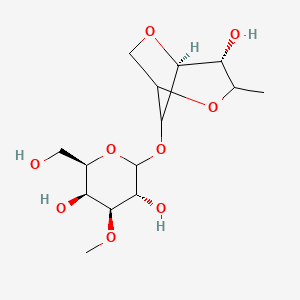
Ivabradine IMpurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivabradine is a heart rate-lowering drug . It’s used for the symptomatic treatment of chronic stable angina pectoris in patients with normal sinus rhythm who cannot take beta blockers . Ivabradine impurities are useful in pharmaceutical research for product development, quality control, method validation, and stability studies .
Synthesis Analysis
The synthesis of Ivabradine involves treating crude Ivabradine with a derivatizing agent which derivatizes impurities adhered with the crude Ivabradine . The process for the preparation of highly pure Ivabradine hydrochloride has been improved by treating crude Ivabradine with a derivatizing agent . This process has been found to be greener, productive, and efficient .
Chemical Reactions Analysis
Ivabradine is quite durable, but still new and with insufficient stability data. Increased temperature, acid, base, oxidation reagents, and light were found to cause its degradation . The degradation products were determined using HPLC equipped with a Q-TOF-MS detector .
Physical And Chemical Properties Analysis
Ivabradine is approximately 70% plasma protein-bound, and the volume of distribution at steady state is approximately 100 L . It has a distribution half-life of two hours and an effective half-life of approximately six hours .
Applications De Recherche Scientifique
Analytical Testing
1-OXO IVABRADINE HYDROCHLORIDE: is used in analytical testing to detect, identify, and measure pharmaceutical impurities. This application ensures the quality and safety of medicines by identifying degradation impurities produced during stress studies .
Early Formulation Feasibility Studies
It serves an important role in conducting analytical tests during early formulation feasibility studies, helping researchers understand the stability and behavior of the drug under various conditions .
Method Development
This compound is also utilized to develop, validate, and transfer analytical methods. This is crucial for establishing standardized procedures for quality control in pharmaceuticals .
Drug Safety and Quality Assurance
As a PAI, it helps in ensuring that the final pharmaceutical products are free from harmful impurities, thus guaranteeing drug safety and efficacy .
Mécanisme D'action
Target of Action
Ivabradine impurity, also known as 2-Oxo-Ivabradine hydrochloride, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in determining the heart rate .
Mode of Action
Ivabradine impurity acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This results in more blood flow to the myocardium .
Biochemical Pathways
Ivabradine impurity affects the PI3K/AKT/mTOR/p70S6K signaling pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting this pathway, Ivabradine impurity can enhance autophagy, a process that removes unnecessary or dysfunctional components within cells .
Pharmacokinetics
The pharmacokinetics of Ivabradine impurity involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40% . It is metabolized in the liver, primarily through the CYP3A4 enzyme . The elimination half-life of Ivabradine impurity is approximately 2 hours , and it is excreted through both the kidneys and feces .
Result of Action
The primary result of Ivabradine impurity’s action is a reduction in heart rate . This leads to an increase in blood flow to the myocardium, which can help manage conditions such as stable angina pectoralis and symptomatic chronic heart failure . Additionally, Ivabradine impurity’s action on the PI3K/AKT/mTOR/p70S6K pathway and its enhancement of autophagy can have protective effects on the heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ivabradine impurity. For instance, the presence of other medications, particularly those that inhibit or induce CYP3A4, can affect the metabolism of Ivabradine impurity . Additionally, patient-specific factors, such as the presence of liver or kidney disease, can impact the drug’s pharmacokinetics . Therefore, these factors should be considered when using Ivabradine impurity.
Safety and Hazards
Orientations Futures
Ivabradine has demonstrated its efficacy in the treatment of chronic stable angina pectoris and myocardial ischemia with optimal tolerability profile due to selective interaction with If channels . It may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers . Further studies are needed to explore its potential uses .
Propriétés
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCZNYQYXAECA-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1616710-50-9 |
Source


|
| Record name | 1H-3-Benzazepine-1,2(3H)-dione, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-4,5-dihydro-7,8-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616710-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)


![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
